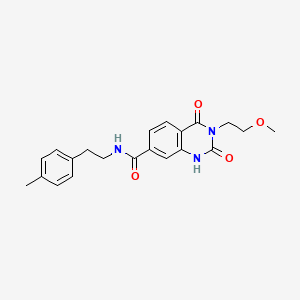

2-(2-Methylpiperidin-3-yl)acetic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Methylpiperidin-3-yl)acetic acid hydrochloride, also known as MPAA, is a chemical compound used in scientific research for its various biochemical and physiological effects. This compound has gained attention due to its potential therapeutic properties for various diseases, including neurological disorders and cancer.

Aplicaciones Científicas De Investigación

Acetylcholinesterase Inhibition Studies

A key application of 2-(2-Methylpiperidin-3-yl)acetic acid hydrochloride and its derivatives is in the study of acetylcholinesterase (AChE) inhibition. One study focused on synthesizing carbon-11 labeled N-methylpiperidinyl esters as potential in vivo substrates for AChE, aiming to measure AChE enzymatic activity in the human brain. This research is crucial for understanding neurological functions and disorders related to AChE activity (Nguyen, Snyder, & Kilbourn, 1998).

Development of GPIIb/IIIa Receptor Antagonists

The compound has been utilized in the process development for manufacturing GPIIb/IIIa receptor antagonists, such as SB-214857-A (lotrafiban). This process involves the conversion of key intermediates and is important for producing medications used in cardiovascular treatments (Atkins et al., 2003).

Synthesis of Radiolabeled Compounds

Another application involves the synthesis of radiolabeled compounds like 1-benzyl-4-[(5,6-dimethoxy[2-14C]-1-indanon)-2-yl]-methylpiperidine hydrochloride (E2020-14C), an acetylcholinesterase inhibitor. This compound aids in studying the pharmacokinetic profiles of E2020, contributing to our understanding of drug distribution and metabolism in the body (Iimura, Mishima, & Sugimoto, 1989).

Understanding Molecular Structures

The influence of halide anions on the molecular structure of compounds related to this compound has also been a subject of research. This includes studying the crystal structure and hydrogen bonding in these compounds, which is essential for understanding their chemical properties and interactions (Szafran et al., 2005).

Antimicrobial Activity

Additionally, derivatives of this compound have been synthesized and tested for antimicrobial activity. This is crucial for discovering new agents that can fight against bacterial and fungal infections (Nasser, Idhayadhulla, Kumar, & Selvin, 2010).

Mannich Base Formation

Research on the formation of Mannich bases derived from compounds like 3-methylpiperidine, which are structurally related to this compound, has been conducted. These studies contribute to the broader understanding of chemical reactions and compound synthesis (Sun, 1962).

Inhibition Kinetics

The kinetics of inhibition of acetylcholinesterase by derivatives of this compound, like E2020, have been studied. This research is significant for developing treatments for conditions like Alzheimer's disease (Nochi, Asakawa, & Sato, 1995).

Propiedades

IUPAC Name |

2-(2-methylpiperidin-3-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-6-7(5-8(10)11)3-2-4-9-6;/h6-7,9H,2-5H2,1H3,(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVDFIXVIXSFSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1)CC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole](/img/structure/B2354319.png)

![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-(methylamino)ethanone](/img/structure/B2354321.png)

![(4-Methylthiophen-2-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2354327.png)

![N-cyclohexyl-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2354332.png)

![(3Z)-1-benzyl-3-{[(4-phenoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2354334.png)